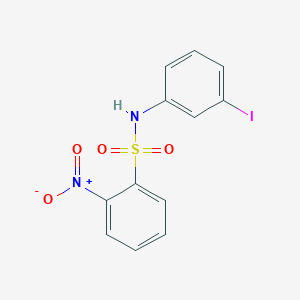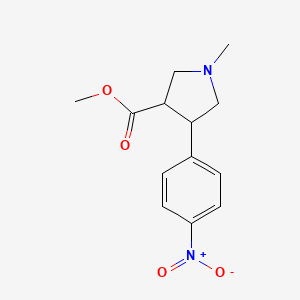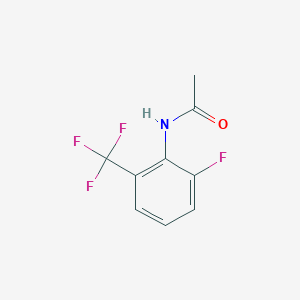
5-Butylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The butyl group attached to the pyrazine ring at position 5 and the keto group at position 2 make this compound unique. It has a molecular formula of C8H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst to form the pyrazine ring, followed by oxidation to introduce the keto group at position 2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reacting butylamine with glyoxal: under acidic conditions.
Cyclization: to form the pyrazine ring.
Oxidation: to introduce the keto group at position 2.
Purification: through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Butylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 5-butylpyrazin-2-ol.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
5-Butylpyrazin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Butylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Butyl-2,3-dimethylpyrazine: Similar structure but with additional methyl groups at positions 2 and 3.
2,3-Dimethyl-5-butylpyrazine: Another derivative with different substitution patterns.
Comparison:
Structural Differences: The presence of different substituents (e.g., methyl groups) can significantly alter the chemical and physical properties of the compounds.
Reactivity: The reactivity of these compounds can vary based on the substituents present on the pyrazine ring.
Applications: While all these compounds may have similar applications in flavoring and fragrance industries, their specific uses can differ based on their unique properties.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-butyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
HTPIQEAXPSYASA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNC(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


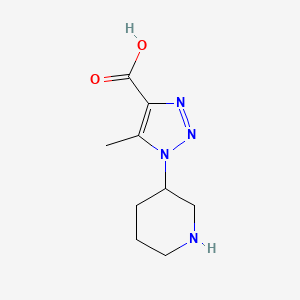
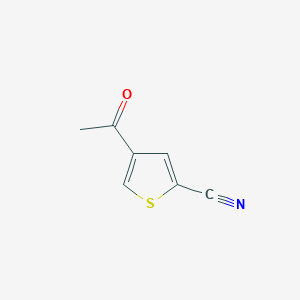
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
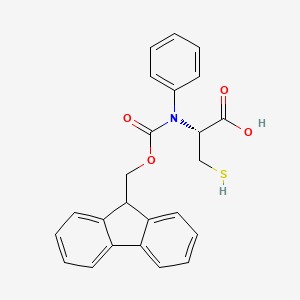
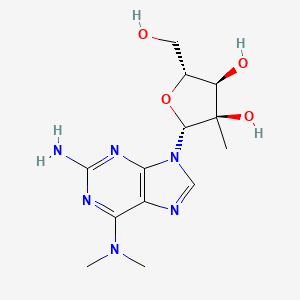
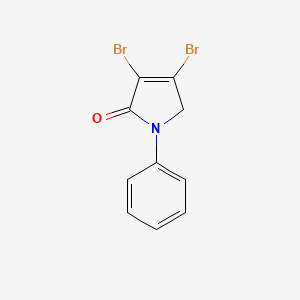
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)

